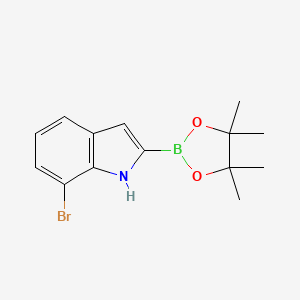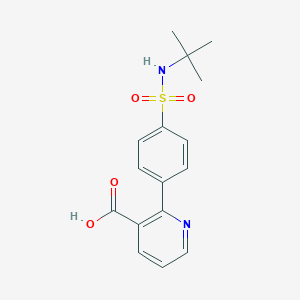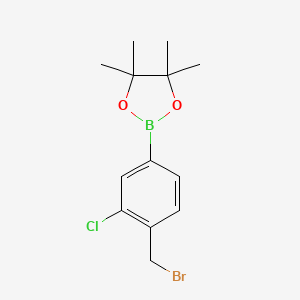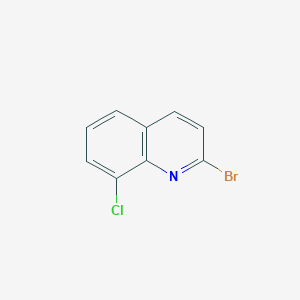![molecular formula C7H6ClN3O B1523759 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1258651-02-3](/img/structure/B1523759.png)
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
The compound “5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one” is an aromatic heterocyclic compound . It has a molecular weight of 184.58 . The IUPAC name for this compound is 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 222-223 degrees Celsius . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactivity
5-(Chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one serves as an intermediate in the synthesis of various bioactive compounds. For instance, it can undergo cyclocondensation with 2-aminothiazole, leading to potentially bioactive thiazolopyrimidinones when reacted under microwave irradiation, showcasing its utility in creating derivatives with potential biological activities (Djekou et al., 2006). Additionally, it has been utilized as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity, highlighting its relevance in developing novel antimicrobial agents (He et al., 2020).
Anticancer and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant pharmacological activities. Compounds synthesized from this moiety have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities, with several showing activities comparable to standard drugs (Antre et al., 2011). Additionally, novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase agents' potentials, indicating their significance in developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds derived from this compound have been synthesized and characterized for their antibacterial activities, suggesting their utility in addressing bacterial infections. For instance, specific derivatives have been studied for their interactions with plasma proteins, providing insights into their mode of action and potential as antimicrobial agents (He et al., 2020).
Molecular Interactions and Drug Design
The interaction of this compound derivatives with biological macromolecules has been explored, offering valuable information for drug design. Studies involving the binding of these compounds to serum albumin and their effects on protein conformation and function highlight the importance of understanding these interactions in designing more effective therapeutic agents (He et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
The primary target of the compound 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons .
Mode of Action
This compound acts as a selective activator of KCNQ2/KCNQ3 K+ channels . It stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs . The compound also interacts directly with the large-conductance Ca2±activated K+ (BKCa) channels, increasing the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by this compound affects the potassium ion transport across the cell membrane . This action can influence various biochemical pathways, particularly those involving neuronal excitability .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by this compound leads to an increase in potassium ion transport across the cell membrane . This action can result in the hyperpolarization of the cell membrane , reducing neuronal excitability .
Biochemical Analysis
Biochemical Properties
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a significant role in various biochemical reactions. It has been identified as an activator of large-conductance calcium-activated potassium channels (BKCa channels) in pituitary GH3 lactotrophs . This compound interacts with the BKCa channels by binding to the intracellular leaflet of the detached patches, stimulating the channels without altering their single-channel conductance . Additionally, this compound has been shown to interact with other ion channels, such as KCNQ2/KCNQ3 potassium channels, further highlighting its role in modulating ion channel activity .
Cellular Effects
The effects of this compound on cellular processes are profound. In pituitary GH3 lactotrophs, this compound increases the amplitude of calcium-activated potassium currents, which can influence cell signaling pathways and cellular metabolism . By modulating ion channel activity, this compound can affect various cellular functions, including membrane potential regulation, neurotransmitter release, and muscle contraction . These effects underscore the compound’s potential as a therapeutic agent for conditions involving dysregulated ion channel activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct interactions with ion channels. The compound binds to the BKCa channels, decreasing the slow component of the mean closed time and shifting the steady-state activation curve to a less positive voltage . This interaction enhances the channel’s activity, leading to increased potassium ion flow across the cell membrane . Additionally, this compound has been shown to activate KCNQ2/KCNQ3 potassium channels, further contributing to its modulatory effects on cellular ion homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with minimal degradation observed . This stability is essential for its potential therapeutic applications, as it ensures consistent and reliable effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates ion channel activity without causing adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization for therapeutic use . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolic flux and metabolite levels are critical factors determining its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution within different cellular compartments is crucial for its therapeutic efficacy, as it determines the extent of its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .
properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAVFSWJIJWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214886 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258651-02-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)







![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)